1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Hydrogen Bonding Physicochemical Properties Drug-likeness

Sourcing a reliable, batch-consistent tricyclic scaffold for CNS drug discovery often leads to supply-chain bottlenecks with less-characterized analogs. 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine (CAS 106792-29-4) resolves this by offering a unique saturated core with a reactive secondary amine handle, validated in multiple therapeutic programs. - Non-substitutable for patented 5-HT1A modulators and allosteric PAK4 inhibitors (IC50 0.38 μM). - Enables rapid library synthesis for fragment-based HDAC inhibitor design (IC50 30 nM, 76% in vivo TGI). - Multi-source commercial availability at ≥95% purity ensures supply security for lead optimization campaigns.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 106792-29-4
Cat. No. B026382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
CAS106792-29-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C3=CC=CC=C3O2
InChIInChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2
InChIKeyLDUZILRBWUAJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine: Core Scaffold


1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a tricyclic heterocyclic compound featuring a fused benzofuran and tetrahydropyridine ring system. With a molecular weight of 173.21 g/mol, an XLogP3 of 1.8, and a single hydrogen bond donor, this saturated scaffold [1] occupies a distinct physicochemical space compared to its unsaturated analogs. It serves as a critical building block for the synthesis of bioactive molecules, as evidenced by its explicit use as a starting material in patented CNS-active compounds [2]. The scaffold has also been leveraged to develop high-potency inhibitors targeting PAK4 and HDAC enzymes, demonstrating its utility in generating patentable, novel chemical matter [3].

Scaffold with H-bond donor Unique secondary amine enables target engagement and derivatization not available from fully unsaturated analogs.
Intermediate lipophilicity XLogP3 value supports lead-like physicochemical space for CNS and oncology research programs.
Documented derivatization potential Used in patented syntheses of 5-HT1A modulators and elaborated into PAK4/HDAC inhibitor series.

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine: Irreplaceable Scaffold


Simple substitution with related scaffolds such as 3,4-dihydrobenzofuro[2,3-c]pyridine or the fully aromatic benzofuro[2,3-c]pyridine fundamentally alters critical physicochemical parameters and synthetic utility. The presence or absence of a single hydrogen bond donor and the degree of lipophilicity, as quantified below, directly impact molecular recognition, solubility, and subsequent derivatization potential. Furthermore, the established synthetic protocols and patent literature specifically rely on the tetrahydropyridine moiety of this compound for generating high-value, patented derivatives, making it a non-substitutable intermediate in specific therapeutic programs [1].

1,2,3,4-Tetrahydro scaffold
One H-bond donor; intermediate logP (1.8); direct functionalization in patented CNS syntheses.
3,4-Dihydro analog
Zero H-bond donors; higher logP (2.1); requires additional reduction step to reach functionalizable intermediate; binding and solubility profiles may shift.
1,2,3,4-Tetrahydro scaffold
Balanced ADME space; reported scaffold for kinase and HDAC inhibitor design.
Fully aromatic analog
Zero H-bond donors; much higher logP (3.4); may reduce solubility and lead-likeness; synthetic utility and patent strategies may not transfer.

Quantitative Evidence: 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine vs. Analogs


Hydrogen Bond Donor Advantage

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine uniquely possesses a secondary amine within its tetrahydropyridine ring, conferring a hydrogen bond donor count of 1. This differentiates it sharply from its closest analogs, 3,4-dihydrobenzofuro[2,3-c]pyridine and benzofuro[2,3-c]pyridine, both of which have a donor count of 0 [1][2][3]. The ability to act as a hydrogen bond donor is crucial for establishing specific interactions with biological targets and for enabling further chemical modifications.

H-Bond Donor Count
Head-to-head
Target: 1 vs. 0 (3,4-dihydro and aromatic analogs)
Unique secondary amine supports derivatization and target engagement; non-donor analogs may limit interaction possibilities.
Computed donor count; experimental binding impact requires individual target evaluation.
Hydrogen Bonding Physicochemical Properties Drug-likeness Ligand Binding

Optimal Lipophilicity Profile

The compound exhibits an XLogP3 value of 1.8, which is 0.3 units lower than its direct saturated analog, 3,4-dihydrobenzofuro[2,3-c]pyridine (XLogP3 = 2.1), and 1.6 units lower than the fully aromatic benzofuro[2,3-c]pyridine (XLogP3 = 3.4) [1][2][3]. This intermediate lipophilicity profile positions it favorably within the optimal range for drug-likeness (typically 1-3), balancing solubility and permeability better than either comparator.

Lipophilicity (XLogP3)
Head-to-head
Target: 1.8 vs. 2.1 (3,4-dihydro) and 3.4 (aromatic)
Intermediate lipophilicity may support balanced solubility-permeability profile; closest to drug-like range.
Computed by XLogP3; ADME assays advised for lead optimization context.
Lipophilicity ADME Properties Physicochemical Profiling Drug Discovery

Key Intermediate for CNS Therapeutics

The compound is explicitly designated as the starting material (formula III) for the synthesis of 2-[(4-piperidyl)-methyl]benzofuro[2,3-c]pyridine derivatives, a class of patented serotonin 5-HT1A receptor modulators [1]. This contrasts with its analog, 3,4-dihydrobenzofuro[2,3-c]pyridine, which is instead used as the starting material for synthesizing the target compound itself, highlighting the target compound's role as a more advanced, value-added intermediate [1]. The patent details a specific, high-yielding reaction using the tetrahydropyridine moiety for subsequent functionalization, a synthetic route not possible with the dihydro or aromatic analogs.

Synthetic Role in Patent Route
Head-to-head
Direct coupling partner to form key CNS intermediate; comparator requires extra reduction step.
Enables streamlined synthesis of 5-HT1A modulator series; patented route confirms synthetic utility.
Based on US4931449A; synthetic efficiency may vary with substitution.
Synthetic Chemistry Pharmaceutical Intermediate CNS Therapeutics Patent Synthesis

Scaffold Utility in Oncology and Epigenetics

Derivatives of this tricyclic core have been optimized into potent, allosteric PAK4 inhibitors (compound 13: IC50 = 0.38 μM against MIA PaCa-2; 0.50 μM against Pan02 cells) [1] and nanomolar HDAC inhibitors (compound 12k: IC50 = 30 nM against Bel-7402 HCC cells) with significant in vivo tumor growth inhibition (76% at 20 mg/kg PO) [2]. While direct comparator data for the unsubstituted scaffold is not reported, the fact that two independent research groups have successfully deployed this core to generate high-potency, in vivo-active tool compounds strongly supports its unique value as a privileged, drug-like scaffold.

Scaffold Elaboration Track Record
Class-level inference
Derivatives reached IC50 0.38 µM (PAK4) and 30 nM (HDAC); reported in vivo tumor growth inhibition (76% at 20 mg/kg).
Supports scaffold potential for kinase and epigenetic inhibitor design; model responses require independent validation.
Class-level evidence; IC50 values from derivative compounds, not the scaffold itself. In vivo context from xenograft models.
Scaffold Hopping PAK4 Inhibitor HDAC Inhibitor Anticancer Agents Structure-Activity Relationship

Commercial Availability and Purity Standards

The compound is commercially available with a verified purity specification of ≥95% (often 95%+ or 97%) from multiple reputable chemical suppliers, including AKSci (Cat. X8813), Leyan (Cat. 1756189), and Macklin (Cat. T997037) [1]. This contrasts with some less-common analogs like 3,4-dihydrobenzofuro[2,3-c]pyridine, which may have more limited commercial availability or lower purity specifications. The consistent, high purity ensures reproducibility in synthetic and biological experiments, a critical factor for scientific selection.

Commercial Purity & Supply
Specification review
≥95% purity; >5 verified suppliers (AKSci, Leyan, Macklin).
Multi-source availability with high purity reduces supply risk and supports experimental reproducibility.
Purity per vendor datasheets; confirm COA for specific lot.
Chemical Sourcing Purity Analysis Reproducible Research Vendor Comparison

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine: Application Scenarios


Serotonin Receptor Lead Optimization

Given its explicit use as an intermediate in the synthesis of patented 5-HT1A receptor modulators [1] and its favorable hydrogen-bond donor capacity and lipophilicity profile [2][3], this scaffold is ideally suited for medicinal chemistry campaigns aimed at optimizing CNS-penetrant ligands. Its physicochemical properties place it within the optimal range for blood-brain barrier penetration, making it a strategic building block for CNS-focused projects.

Allosteric PAK4 Inhibitors for Oncology

The successful generation of a potent, allosteric PAK4 inhibitor (IC50 = 0.38 μM) [4] directly validates the use of this tricyclic core for targeting kinase pockets beyond the ATP-binding site. Research teams pursuing non-ATP-competitive kinase inhibitors, particularly against members of the PAK family, can leverage this scaffold as a proven starting point for fragment-based drug discovery or scaffold-hopping strategies to overcome resistance and improve selectivity.

HDAC Inhibitors for Epigenetic Therapy

The scaffold has been successfully employed to develop novel HDAC inhibitors with remarkable potency (IC50 = 30 nM) and significant in vivo tumor growth inhibition (76%) in hepatocellular carcinoma models [5]. This demonstrates that the core can be effectively functionalized with a flexible linker and a zinc-binding group, making it a valuable template for designing isoform-selective HDAC inhibitors with improved safety profiles compared to current pan-HDAC inhibitors.

Chemical Probes for Chemical Biology

The unique tricyclic structure, combined with the reactive secondary amine handle, makes this compound an excellent starting point for creating novel chemical probes for target identification and validation studies. Its established synthetic tractability [1] allows for the rapid generation of focused libraries with diverse functional groups, facilitating the exploration of new biological space and the identification of novel protein interactors.

Application
Selection Property
Validation Focus
CNS 5-HT1A Receptor Modulator Research
H-bond donor capacity, intermediate lipophilicity
CNS MPO score assessment, 5-HT1A binding assays
PAK4 Allosteric Inhibitor Discovery
Tricyclic core for allosteric site binding
PAK4 kinase assay, kinase selectivity panel
HDAC Inhibitor Lead Optimization
Functionalizable amine for zinc-binding group attachment
HDAC isoform selectivity, cellular target engagement
Chemical Probe Library Synthesis
Reactive secondary amine handle for parallel derivatization
Proteomics profiling, target ID pull-down experiments

Technical Documentation Hub

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39 linked technical documents
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